molecular formula C28H23ClF3N3O3S2 B11513556 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11513556
M. Wt: 606.1 g/mol
InChI Key: JCJCYCKLFLYCLI-UHFFFAOYSA-N
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Description

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a hydroxy group, a thiophene carbonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tetrahydropyridine structure, followed by the introduction of the chlorophenyl, cyano, hydroxy, thiophene carbonyl, and trifluoromethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the hydroxy group may participate in hydrogen bonding with biological molecules, while the cyano and trifluoromethyl groups may enhance the compound’s lipophilicity and ability to cross cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H23ClF3N3O3S2

Molecular Weight

606.1 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C28H23ClF3N3O3S2/c1-2-16-9-11-17(12-10-16)34-22(36)15-40-26-19(14-33)23(18-6-3-4-7-20(18)29)24(25(37)21-8-5-13-39-21)27(38,35-26)28(30,31)32/h3-13,23-24,35,38H,2,15H2,1H3,(H,34,36)

InChI Key

JCJCYCKLFLYCLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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